(Acetyloxy)(dibutyl)(prop-2-en-1-yl)stannane
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Overview
Description
(Acetyloxy)(dibutyl)(prop-2-en-1-yl)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. This particular compound has the molecular formula C15H32O2Sn and is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)(dibutyl)(prop-2-en-1-yl)stannane typically involves the reaction of dibutyltin oxide with prop-2-en-1-yl acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Acetyloxy)(dibutyl)(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while reduction can produce dibutyltin derivatives .
Scientific Research Applications
(Acetyloxy)(dibutyl)(prop-2-en-1-yl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of (Acetyloxy)(dibutyl)(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Tributyl(prop-2-en-1-yl)stannane: Similar in structure but lacks the acetyloxy group.
Tributyl(1E)-1-propen-1-ylstannane: Another similar compound with slight variations in the alkyl group positioning.
Uniqueness
(Acetyloxy)(dibutyl)(prop-2-en-1-yl)stannane is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
CAS No. |
52112-06-8 |
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Molecular Formula |
C13H26O2Sn |
Molecular Weight |
333.05 g/mol |
IUPAC Name |
[dibutyl(prop-2-enyl)stannyl] acetate |
InChI |
InChI=1S/2C4H9.C3H5.C2H4O2.Sn/c2*1-3-4-2;1-3-2;1-2(3)4;/h2*1,3-4H2,2H3;3H,1-2H2;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
GGZGYFPKBUJMJG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CC=C)OC(=O)C |
Origin of Product |
United States |
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